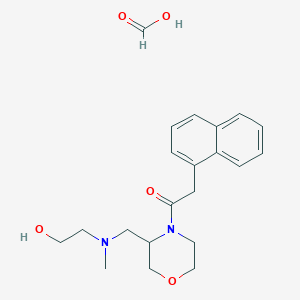![molecular formula C16H23NO5S B6502809 1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 1421453-21-5](/img/structure/B6502809.png)
1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one, or HMPSPE for short, is a synthetic molecule with a wide range of potential applications in the fields of science and technology. HMPSPE is a versatile molecule that can be used in a variety of chemical reactions and processes, and has been studied for its potential use in a variety of applications, ranging from drug discovery to materials science.
Aplicaciones Científicas De Investigación
HMPSPE has been studied for its potential use in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. In the field of drug discovery, HMPSPE has been studied for its potential use as a scaffold for the development of novel therapeutic agents. In the field of materials science, HMPSPE has been studied for its potential use in the synthesis of new materials with unique properties. In the field of biochemistry, HMPSPE has been studied for its potential use in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of HMPSPE is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, in order to produce its various effects. HMPSPE is believed to have an affinity for certain enzymes, which may explain its ability to affect various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMPSPE are not yet fully understood. However, it is believed to have a variety of biochemical and physiological effects, including the modulation of enzyme activity and the inhibition of certain receptors. In addition, HMPSPE has been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMPSPE has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and versatility. However, there are also some limitations to its use in laboratory experiments, including its potential toxicity and the lack of a full understanding of its mechanism of action.
Direcciones Futuras
Given the potential of HMPSPE, there are a number of potential future directions for its use in scientific research. These potential future directions include further studies into its mechanism of action, its potential use in drug discovery, its potential use in the synthesis of new materials, and its potential use in the synthesis of biologically active compounds. Additionally, further studies into its biochemical and physiological effects, as well as its potential toxicity, are needed in order to fully understand its potential applications.
Métodos De Síntesis
HMPSPE is synthesized by a multi-step process that begins with the reaction of 4-chloro-3-methyl-1,2-dioxolane with 2-chlorobenzyl alcohol in the presence of a base. This reaction produces 4-chloro-2-(4-chlorobenzyloxy)morpholine, which is then reacted with propane-2-sulfonyl chloride in the presence of a base to produce 1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one.
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12(2)23(20,21)15-5-3-13(4-6-15)9-16(19)17-7-8-22-11-14(17)10-18/h3-6,12,14,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQBIUAERXAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCOCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Hydroxymethyl)morpholino)-2-(4-(isopropylsulfonyl)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6502731.png)
![(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl pyridine-4-carboxylate](/img/structure/B6502740.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6502754.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502767.png)
![N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6502773.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B6502787.png)
![3-(4-chlorophenyl)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502793.png)
![1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6502801.png)
![8-{3-[(3-chloro-4-methoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6502812.png)
amino}ethan-1-ol; formic acid](/img/structure/B6502815.png)
![3-cyclopentyl-1-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}morpholin-4-yl)propan-1-one; formic acid](/img/structure/B6502823.png)
![9-[4-(2-hydroxyethyl)phenyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502824.png)

![3-[3-(4-methoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502838.png)